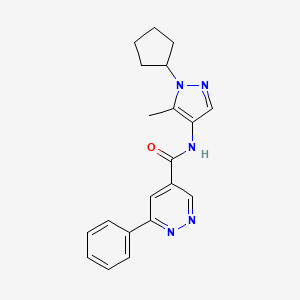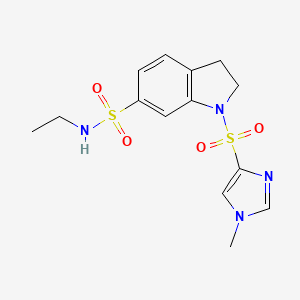![molecular formula C15H18FN3O2 B6969009 2-Fluoro-4-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzamide](/img/structure/B6969009.png)
2-Fluoro-4-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a fluoro group and an oxazolylmethylamino moiety, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Substitution Reaction: The fluoro group is introduced to the benzamide core through a nucleophilic aromatic substitution reaction using a suitable fluorinating agent.
Coupling Reaction: The oxazolylmethylamino moiety is then coupled to the benzamide core using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
2-Fluoro-4-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-aminobenzamide: Shares the fluoro-substituted benzamide core but lacks the oxazolylmethylamino moiety.
4-[(4-Methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzamide: Similar structure but without the fluoro group.
Uniqueness
2-Fluoro-4-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzamide is unique due to the combination of the fluoro group and the oxazolylmethylamino moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
2-fluoro-4-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-3-4-14-19-9(2)13(21-14)8-18-10-5-6-11(15(17)20)12(16)7-10/h5-7,18H,3-4,8H2,1-2H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAOKKXCRSVICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(O1)CNC2=CC(=C(C=C2)C(=O)N)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,6-dichloro-N-[2-(4-methyl-3-oxo-1,4-diazepan-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B6968926.png)
![1-Benzyl-3-[[(6-nitropyridin-3-yl)amino]methyl]pyrrolidin-3-ol](/img/structure/B6968932.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6968937.png)

![N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-(5-oxooxolan-3-yl)acetamide](/img/structure/B6968962.png)
![N-[3-(2-ethoxyethoxymethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6968967.png)
![N-[2-[2-(diethylamino)ethoxy]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6968974.png)
![N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6968977.png)
![N-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6968980.png)

![1-[4-[(4-Methyl-2-propyl-1,3-oxazol-5-yl)methylamino]phenyl]ethanone](/img/structure/B6968994.png)
![5-fluoro-4-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]-N-(1-phenylethyl)benzamide](/img/structure/B6969005.png)
![Methyl 3-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzoate](/img/structure/B6969012.png)
![Ethyl 3-[(2-butyl-1,3-dihydroisoindol-5-yl)sulfamoyl]-4-methoxybenzoate](/img/structure/B6969027.png)
